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Abstract
MyoMed 205 is a novel small molecule inhibitor of Muscle RING Finger 1 (MuRF1), a key E3

ubiquitin ligase implicated in muscle atrophy. This technical guide provides a comprehensive

overview of the discovery, chemical properties, and biological activity of MyoMed 205. It is

intended to serve as a valuable resource for researchers and professionals in the fields of

muscle biology, drug discovery, and development. This document details the known

physicochemical characteristics of MyoMed 205, summarizes its effects in preclinical models of

muscle wasting, and provides insights into its mechanism of action. Furthermore, it includes

detailed methodologies for key experimental procedures and visual representations of relevant

biological pathways and experimental workflows.

Discovery and Rationale
MyoMed 205 was developed as a chemically modified variant of the initial lead compound,

ID#704946. The primary motivation for its synthesis was to improve serum stability, a critical

parameter for in vivo efficacy. The core therapeutic strategy behind the development of

MyoMed 205 is the inhibition of MuRF1, a protein that plays a central role in the catabolic

processes leading to muscle degradation in various pathological states. These conditions

include cardiac cachexia, heart failure with preserved ejection fraction (HFpEF), and cancer-

associated cachexia. By inhibiting MuRF1, MyoMed 205 aims to attenuate muscle wasting and

improve muscle function. The modification from its parent compound involves the replacement
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of an ester bond with a more stable amide bond, a common strategy in medicinal chemistry to

enhance resistance to serum esterases.

Chemical Properties
MyoMed 205 is a small molecule with the molecular formula C26H25N3O5S and a molecular

weight of 491.562 g/mol .[1] Its chemical structure and key identifiers are presented below.

Property Value

Molecular Formula C26H25N3O5S

Molecular Weight 491.562 g/mol [1]

IUPAC Name

4-[[(4-Methyl-2-oxo-2H-1-benzopyran-7-

yl)oxy]methyl]-N-[2-[[[(2-

thienylmethyl)amino]carbonyl]amino]ethyl]benza

mide

SMILES
CC1=CC2=C(C=C1OC)C(=O)OC=C2OCC3=C

C=C(C=C3)C(=O)NCCN(C=O)CC4=CC=CS4

CAS Number 2614161-13-4

Appearance Solid[1]

Solubility 10 mM in DMSO[1]

Storage

Solid Powder: -20°C for 12 months, 4°C for 6

months. In Solvent: -80°C for 6 months, -20°C

for 6 months.[1]

Note: A detailed synthesis protocol for MyoMed 205 is not publicly available in the searched

literature. It is described as a chemically modified variant of ID#704946 with enhanced serum

stability.

Biological Activity and Mechanism of Action
MyoMed 205 is a potent inhibitor of MuRF1 activity and has been shown to also inhibit the

expression of both MuRF1 and MuRF2.[1] Its primary mechanism of action involves the
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disruption of the ubiquitin-proteasome pathway, which is responsible for the degradation of

muscle proteins.

Signaling Pathway
MyoMed 205 exerts its effects by intervening in the signaling cascade that leads to muscle

atrophy. A key aspect of this is the modulation of the Akt signaling pathway, a critical regulator

of muscle growth and maintenance. By inhibiting MuRF1, MyoMed 205 prevents the

ubiquitination and subsequent degradation of key muscle proteins. Furthermore, it has been

observed that MyoMed-205 treatment can lead to an increase in the phosphorylation of Akt at

Ser473, which is an activating modification. This, in turn, can lead to the downstream inhibition

of pro-atrophy transcription factors such as FoxO1. MyoMed 205 has also been shown to

modulate other factors associated with muscle atrophy, including HDAC4 and MuRF2.
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Preclinical Efficacy
The therapeutic potential of MyoMed 205 has been evaluated in several preclinical models of

muscle wasting diseases.

Effects on Muscle Mass and Function
MyoMed 205 has consistently demonstrated an ability to attenuate the loss of skeletal muscle

mass and improve muscle function in various disease contexts.

Animal Model Treatment Details Key Findings

B16F10 Melanoma-Induced

Cancer Cachexia (Mice)
Fed with MyoMed 205

Attenuated tumor-induced

bodyweight loss. Slowed

muscle weight loss in soleus,

tibialis anterior (TA), and

extensor digitorum longus

(EDL) muscles. Protected

holding impulse strengths in

wire hang tests.[2]

ZSF1 Obese Rats (Model for

HFpEF)
Treated with MyoMed-205

Increased muscle mass and

cross-sectional area (CSA) in

the TA muscle by 26%.[3]

Reduced skeletal muscle

myopathy and increased

skeletal muscle function.[4]

Unilateral Diaphragm

Denervation (Rats)
Treated with MyoMed-205

Prevented early disuse-

induced diaphragmatic fiber

atrophy.[5]

Healthy Mice
24-day feeding with 1 g/kg

MyoMed-205 diet

Increased total lean mass by

6%. Increased maximum

muscle force by 50%.[2]

Effects on Mitochondrial Function
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MyoMed 205 has been shown to have a positive impact on mitochondrial health and function

in stressed muscle tissue.

| Animal Model | Key Findings | | :--- | :--- | :--- | | B16F10 Melanoma-Induced Cancer Cachexia

(Mice) | Rescued citrate synthase and complex-1 activities in tumor-stressed muscles.[2] | |

ZSF1 Obese Rats (Model for HFpEF) | Increased synthesis of mitochondrial respiratory chain

complexes I & II.[4][6] Led to significantly higher citrate synthase activity in the TA muscle.[3] |

Effects on Myocardial Fibrosis
In a rat model of HFpEF, MyoMed-205 demonstrated beneficial effects on the heart muscle.

| Animal Model | Key Findings | | :--- | :--- | :--- | | ZSF1 Obese Rats (Model for HFpEF) |

Reduced myocardial fibrosis.[3] Improved myocardial diastolic function.[4] |

Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the

evaluation of MyoMed 205.

Western Blotting for Muscle Tissue
Western blotting is a fundamental technique used to detect and quantify specific proteins in a

sample. The general workflow for analyzing muscle tissue is as follows:
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Start: Muscle Tissue Sample

1. Tissue Homogenization
(e.g., in CelLytic MT lysis buffer with protease inhibitors)

2. Protein Quantification
(e.g., BCA assay)

3. SDS-PAGE
(Separation by molecular weight)

4. Protein Transfer
(to PVDF or nitrocellulose membrane)

5. Blocking
(e.g., with non-fat milk or BSA)

6. Primary Antibody Incubation
(Specific to target protein, e.g., MuRF1, p-Akt)

7. Secondary Antibody Incubation
(Enzyme-conjugated, binds to primary antibody)

8. Detection
(Chemiluminescent or fluorescent signal)

9. Data Analysis
(Densitometry)

End: Protein Quantification
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General Western Blot Workflow for Muscle Tissue
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Protocol Details:

Sample Preparation: Skeletal muscle tissue is homogenized in an appropriate lysis buffer

(e.g., CelLytic MT) containing protease inhibitors to prevent protein degradation.[7]

Protein Quantification: The total protein concentration of the lysate is determined using a

standard method like the bicinchoninic acid (BCA) assay to ensure equal loading of protein

for each sample.[7]

Gel Electrophoresis: An equal amount of protein from each sample is loaded onto a sodium

dodecyl sulfate-polyacrylamide gel (SDS-PAGE). An electric current is applied to separate

the proteins based on their molecular weight.[8]

Protein Transfer: The separated proteins are transferred from the gel to a solid membrane,

such as polyvinylidene difluoride (PVDF) or nitrocellulose.[8]

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk in Tris-

buffered saline with Tween 20) to prevent non-specific binding of antibodies.

Antibody Incubation: The membrane is incubated with a primary antibody that specifically

binds to the protein of interest. This is followed by incubation with a secondary antibody that

is conjugated to an enzyme (e.g., horseradish peroxidase) and recognizes the primary

antibody.

Detection: A substrate is added that reacts with the enzyme on the secondary antibody to

produce a detectable signal (e.g., chemiluminescence).[8]

Analysis: The signal is captured, and the intensity of the protein bands is quantified using

densitometry software.

Wire Hang Test for Muscle Strength in Mice
The wire hang test is a behavioral assay used to assess neuromuscular strength and

coordination in mice.

Protocol Details:
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Apparatus: A wire or wire cage lid is suspended at a height that prevents the mouse from

escaping but is safe in case of a fall (approximately 0.5-0.6 meters) over a soft surface.[1]

Procedure: The mouse is placed on the wire, and the wire is gently inverted. The latency for

the mouse to fall is recorded.[1]

Holding Impulse Calculation: To account for differences in body weight, the holding impulse

can be calculated as: Holding Impulse (s*g) = Body Mass (g) x Hang Time (s).[9]

Cut-off Time: A pre-determined cut-off time (e.g., 90 or 300 seconds) is typically used.[1]

Citrate Synthase Activity Assay
Citrate synthase activity is a common marker for mitochondrial content in tissue.

Protocol Details:

Sample Preparation: Muscle tissue is homogenized in an appropriate buffer, and the

mitochondria are lysed to release the citrate synthase enzyme.[10]

Assay Principle: The assay measures the reaction of acetyl-CoA with oxaloacetate to form

citrate and Coenzyme A (CoA-SH). The released CoA-SH reacts with 5,5'-dithiobis-(2-

nitrobenzoic acid) (DTNB) to produce a colored product, TNB, which can be measured

spectrophotometrically at 412 nm.[10][11]

Procedure: The muscle homogenate is added to a reaction mixture containing acetyl-CoA

and DTNB. The reaction is initiated by the addition of oxaloacetate, and the change in

absorbance at 412 nm over time is recorded to determine the enzyme activity.[10][11]

Conclusion and Future Directions
MyoMed 205 is a promising therapeutic candidate for the treatment of muscle wasting

disorders. Its targeted inhibition of MuRF1, coupled with its improved serum stability, has

demonstrated significant efficacy in preclinical models of cachexia and heart failure. The

compound not only preserves muscle mass and function but also appears to have beneficial

effects on mitochondrial health and cardiac remodeling.
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Future research should focus on elucidating the detailed synthesis pathway of MyoMed 205 to

facilitate its wider availability for research purposes. Further investigation into its

pharmacokinetic and pharmacodynamic properties, as well as long-term safety and toxicology

studies, will be crucial for its potential translation into clinical settings. The exploration of

MyoMed 205 in other muscle wasting conditions and in combination with other therapeutic

modalities could also open new avenues for the treatment of these debilitating diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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